3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid

Medicinal Chemistry Physicochemical Property Comparison Building Block Selection

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a synthetic spirocyclic amino acid that incorporates a 6-azaspiro[3.4]octane core substituted with an ethoxymethyl group at position 8 and a propanoic acid side chain. The compound belongs to the broader family of substituted azaspiro derivatives that have been patented for histamine H3 receptor modulation, making it relevant for central nervous system drug discovery programs.

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
CAS No. 2098049-94-4
Cat. No. B1478901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid
CAS2098049-94-4
Molecular FormulaC13H23NO3
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCCOCC1CN(CC12CCC2)CCC(=O)O
InChIInChI=1S/C13H23NO3/c1-2-17-9-11-8-14(7-4-12(15)16)10-13(11)5-3-6-13/h11H,2-10H2,1H3,(H,15,16)
InChIKeyMMVANBLGOLGGQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid (CAS 2098049-94-4): Procurement-Ready Spirocyclic Amino Acid Building Block


3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid is a synthetic spirocyclic amino acid that incorporates a 6-azaspiro[3.4]octane core substituted with an ethoxymethyl group at position 8 and a propanoic acid side chain . The compound belongs to the broader family of substituted azaspiro derivatives that have been patented for histamine H3 receptor modulation, making it relevant for central nervous system drug discovery programs [1]. Its molecular formula is C₁₃H₂₃NO₃ and its molecular weight is 241.33 g mol⁻¹ .

Why In-Class 6-Azaspiro[3.4]octane Building Blocks Cannot Substitute for 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid


Within the 6-azaspiro[3.4]octane scaffold family, subtle structural variations—such as the position of the carboxylic acid chain, the alkyl substituent on the ether oxygen, or the absence of the ethoxymethyl group—can profoundly alter receptor affinity, metabolic stability, and physicochemical properties [1]. The specific combination of an ethoxymethyl substituent at position 8 and a propanoic acid at the 3‑position distinguishes this compound from its regioisomer (2‑propanoic acid analog, CAS 2097946‑61‑5) and from analogs possessing hydroxymethyl (CAS 2098000‑34‑9) or methoxymethyl groups . These molecular differences, although apparently minor, are sufficient to change hydrogen‑bonding patterns, lipophilicity, and steric fit within biological targets; therefore, direct interchange without empirical validation is not scientifically defensible.

Quantitative Differentiation Evidence for 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid vs. Closest Analogs


Molecular Formula and Molecular Weight vs. Hydroxymethyl Analog

The target compound has a molecular weight of 241.33 g mol⁻¹ (C₁₃H₂₃NO₃) , while the closest analog lacking the ethyl group—3‑(8‑(hydroxymethyl)‑6‑azaspiro[3.4]octan‑6‑yl)propanoic acid—has a molecular weight of 213.27 g mol⁻¹ (C₁₁H₁₉NO₃) . The additional C₂H₄ fragment (+28 Da) arises from the ethoxy substituent and is expected to increase lipophilicity and potentially alter membrane permeability.

Medicinal Chemistry Physicochemical Property Comparison Building Block Selection

Regioisomeric Differentiation: 3-Propanoic Acid vs. 2-Propanoic Acid Congener

The target compound bears the propanoic acid side chain at the 3‑position of the azaspiro ring system . Its regioisomer, 2‑(8‑(ethoxymethyl)‑6‑azaspiro[3.4]octan‑6‑yl)propanoic acid (CAS 2097946‑61‑5), has the identical molecular formula (C₁₃H₂₃NO₃, 241.33 g mol⁻¹) but differs in the attachment point of the carboxylic acid moiety . This regioisomerism can result in distinct spatial orientation of the carboxyl group, which is critical for target‑ligand interactions and for the formation of salt or co‑crystal forms.

Regioisomer Comparison Structure-Activity Relationship Procurement Specification

Analytical Purity Specification for Procurement

The compound is listed with a minimum purity of ≥95%, as documented in the CymitQuimica product specification . This baseline purity is consistent with that reported for closely related spirocyclic building blocks in the commercial supply chain, ensuring suitability for quantitative pharmacological and analytical applications.

Quality Control Purity Standard Research Procurement

Patent‑Based Class Evidence for Histamine H3 Receptor Modulation

The compound falls within the generic structural scope of US20080247964A1, which claims substituted azaspiro derivatives as modulators of the histamine H3 receptor [1]. While no quantitative IC₅₀ or Kᵢ values are publicly disclosed for this specific compound, the patent’s exemplified compounds demonstrate nanomolar H3 binding affinity, establishing a plausible pharmacological profile for structurally related analogs.

Histamine H3 Receptor CNS Drug Discovery Patent Landscape

Recommended Application Scenarios for 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid Based on Current Evidence


Medicinal Chemistry Exploration of Histamine H3 Receptor Antagonists

Given the patent coverage of substituted azaspiro derivatives as H3 modulators, this compound can serve as a key intermediate or scaffold for the synthesis of novel H3 antagonists, particularly where the ethoxymethyl substituent is hypothesized to improve metabolic stability or blood‑brain barrier penetration [1].

Chemical Biology Studies of Spirocyclic Amine Pharmacophores

The spirocyclic core with an appended carboxylic acid function enables the study of conformational constraints on amine‑based receptor recognition. The compound can be used to generate libraries where the ethoxymethyl group is varied to probe steric and electronic effects [1].

Analytical Reference Standard for LC‑MS Method Development

The well‑defined molecular weight (241.33 g mol⁻¹) and commercial availability at ≥95% purity make this compound suitable as a retention‑time marker or internal standard during LC‑MS analysis of spirocyclic amine libraries .

Procurement of a Discontinued Research Building Block with Documented Purity

As the compound has been listed as discontinued by at least one major supplier, researchers requiring this specific scaffold for ongoing programs should evaluate remaining stock from alternative vendors, ensuring batch‑specific purity documentation .

Quote Request

Request a Quote for 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.